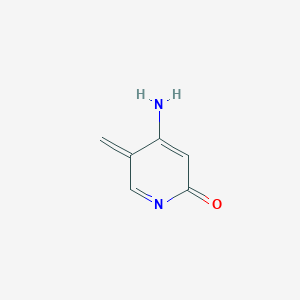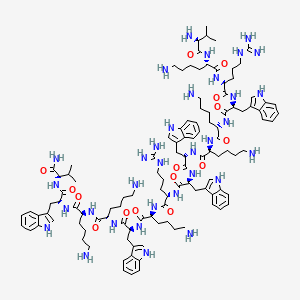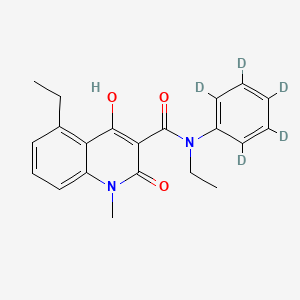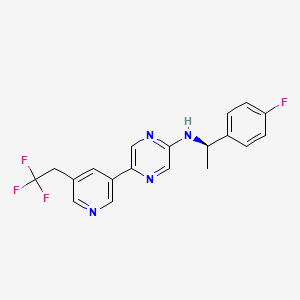
GPR55 agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR55 agonist 3 is a compound that targets the G protein-coupled receptor 55 (GPR55), which is a class A G protein-coupled receptor. GPR55 has been identified as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders . The compound is known for its high binding affinity and selectivity towards GPR55, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of GPR55 agonist 3 involves several steps. One common synthetic route is based on the 3-benzylquinolin-2(1H)-one scaffold . The process typically includes the following steps:
Formation of the quinolin-2(1H)-one scaffold: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: This step involves the alkylation of the quinolin-2(1H)-one scaffold with a benzyl halide in the presence of a base.
Functional group modifications: Various functional groups can be introduced or modified to enhance the binding affinity and selectivity of the compound.
Chemical Reactions Analysis
GPR55 agonist 3 can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol.
Scientific Research Applications
GPR55 agonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationship of GPR55 ligands.
Industry: The compound can be used in the development of new drugs targeting GPR55.
Mechanism of Action
GPR55 agonist 3 exerts its effects by binding to the GPR55 receptor, which activates various intracellular signaling pathways . The activation of GPR55 leads to the release of intracellular calcium, activation of protein kinase C, and phosphorylation of extracellular signal-regulated kinases (ERK1/2) . These signaling events contribute to the modulation of various cellular processes, including cell proliferation, migration, and inflammation .
Comparison with Similar Compounds
GPR55 agonist 3 can be compared with other similar compounds, such as:
O-1602: Another GPR55 agonist with similar binding properties.
ML-193: A GPR55 antagonist that has been used in various studies to investigate the role of GPR55.
L-α-lysophosphatidylinositol: The endogenous agonist of GPR55.
This compound is unique due to its high selectivity and potency towards GPR55, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .
Properties
Molecular Formula |
C19H16F4N4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[5-(2,2,2-trifluoroethyl)pyridin-3-yl]pyrazin-2-amine |
InChI |
InChI=1S/C19H16F4N4/c1-12(14-2-4-16(20)5-3-14)27-18-11-25-17(10-26-18)15-6-13(8-24-9-15)7-19(21,22)23/h2-6,8-12H,7H2,1H3,(H,26,27)/t12-/m1/s1 |
InChI Key |
ZCCOGNCJKNCXMI-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



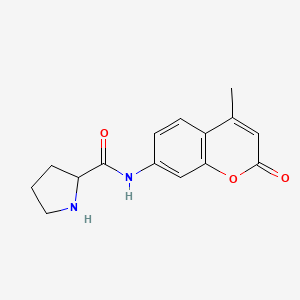
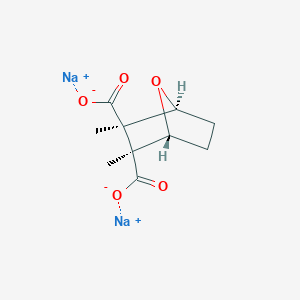
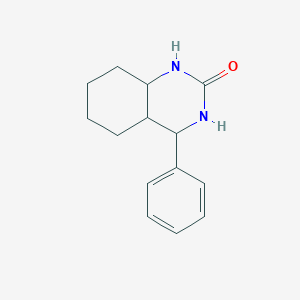
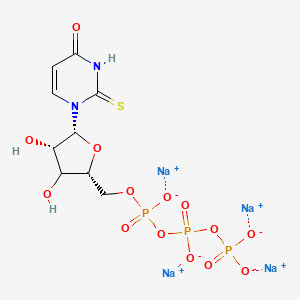
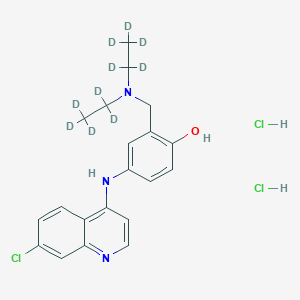
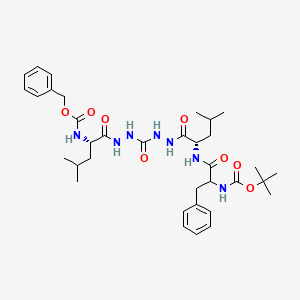
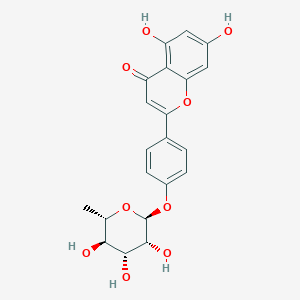
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

